8-chloro-2-((2-fluorophenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Description
The compound “8-chloro-2-((2-fluorophenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as dipyrido[1,2-a:4’,3’-d]pyrimidines . These compounds are known for their versatility in drug design due to their structural similarity with purines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups can affect properties like solubility, melting point, and reactivity .
Scientific Research Applications
Synthesis and Antiviral Activity
- 8-Chloro-2-((2-fluorophenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is related to sulfonic cytosine derivatives, which have been synthesized for antiviral applications. These compounds, including similar sulfonic derivatives, show potential as antiviral agents (Solomyannyi et al., 2019).
Fluorescence and Imaging Applications
- Derivatives of this compound have been used to create strongly fluorescent fluorodipyrrinones. These compounds are amphiphilic, water-soluble, and useful as cholephilic fluorescence and MRI imaging agents, particularly in liver and biliary metabolism studies (Boiadjiev et al., 2006).
Antimicrobial Activities
- Related tricyclic compounds, like 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido derivatives, have shown significant antimicrobial activities. These synthesized compounds have been effective against various bacteria and fungi, indicating their potential in antimicrobial research (Mittal et al., 2011).
Antitumor Activities
- Thieno derivatives of related pyrimidine compounds have been synthesized for antitumor screening. Some of these compounds displayed potent anticancer activity comparable to doxorubicin on human cancer cell lines (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
13-chloro-5-(2-fluorophenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3S/c18-11-5-6-16-20-14-7-8-21(10-12(14)17(23)22(16)9-11)26(24,25)15-4-2-1-3-13(15)19/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTMUTHBIYRSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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